1-(2,4-dichlorophenyl)urea
Description
Significance of Urea (B33335) Derivatives in Chemical Sciences
Urea derivatives are a class of organic compounds that have garnered considerable attention in the fields of life science and biology. ontosight.ai Their importance stems from the ability of the urea functional group to form stable hydrogen bonds with various biological targets like proteins and receptors, which is crucial for specific biological activities. nih.gov This characteristic makes them valuable in medicinal chemistry for designing new therapeutic agents. ontosight.ainih.gov The versatility of urea derivatives is highlighted by their wide range of investigated biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. ontosight.aiontosight.ai
The structural framework of urea derivatives allows for extensive modification, enabling researchers to fine-tune their chemical and physical properties. ontosight.ai For instance, the introduction of different substituents can influence a molecule's solubility, stability, and reactivity, which are critical factors for its application in biological systems. ontosight.ainih.gov Traditional synthesis methods often involve the reaction of amines with isocyanates. nih.gov In academic research, these compounds serve as building blocks for more complex molecules and as tools to probe biological processes. smolecule.comsmolecule.com
Research Context of 1-(2,4-Dichlorophenyl)urea and Related Congeners
Within the broader class of urea derivatives, this compound and its related congeners are subjects of specific academic interest. The presence of chlorine atoms on the phenyl ring is a key structural feature that significantly influences the compound's properties and biological interactions. smolecule.com
Research into this compound often explores its potential applications based on its chemical reactivity and biological activity. For example, it is used in the preparation of other compounds, such as [(Furyl)butyl]dichlorophenylurea, which has been investigated as a plant morphogenesis regulator. chemicalbook.com The synthesis of such derivatives typically involves reacting a substituted aniline (B41778), in this case, 2,4-dichloroaniline, with an appropriate isocyanate.
Congeners, or related compounds, with different substitution patterns on the phenyl ring, are often studied comparatively to understand structure-activity relationships. For instance, the position and number of chlorine atoms can dramatically alter the biological effects. Studies have investigated dichlorophenylurea derivatives for their potential antimicrobial and anticancer properties. smolecule.comnih.gov The dichlorophenyl group can enhance a compound's ability to penetrate cell membranes and interact with intracellular targets.
The academic investigation of these compounds includes their synthesis, characterization using techniques like NMR and mass spectrometry, and evaluation of their biological effects in various assays. smolecule.comoup.com For example, research has shown that some dichlorophenyl urea derivatives can inhibit specific enzymes, such as DNA gyrase, which is a target for antibacterial agents. nih.gov The study of these compounds contributes to the fundamental understanding of how chemical structure dictates biological function and provides a basis for the development of new molecules with specific applications.
Interactive Data Table: Properties of Selected Phenylurea Compounds
| Compound Name | CAS Number | Molecular Formula | Key Research Area |
| This compound | 5428-50-2 | C7H6Cl2N2O | Synthesis Intermediate chemicalbook.com |
| 1,3-Bis(3,5-dichlorophenyl)urea | 73439-19-7 | C13H8Cl4N2O | Anticancer Research |
| 1-(3,4-Dichlorophenyl)-3-(2,6-dimethoxyphenyl)urea | Not Available | C15H14Cl2N2O3 | General Biological Activity ontosight.ai |
| 1-(3-Chlorophenyl)-3-(3,4-dichlorophenyl)urea | 2617-72-3 | C13H9Cl3N2O | Antimicrobial/Anticancer smolecule.com |
Structure
3D Structure
Properties
IUPAC Name |
(2,4-dichlorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O/c8-4-1-2-6(5(9)3-4)11-7(10)12/h1-3H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEUHNXDHIYZOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60279518 | |
| Record name | (2,4-dichlorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60279518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5428-50-2 | |
| Record name | 5428-50-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12974 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2,4-dichlorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60279518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,4-DICHLOROPHENYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 1 2,4 Dichlorophenyl Urea
Established Synthetic Pathways for Aryl Urea (B33335) Scaffolds
The creation of the urea linkage in molecules like 1-(2,4-dichlorophenyl)urea can be achieved through several reliable synthetic routes. These methods offer chemists flexibility in terms of starting materials, reaction conditions, and functional group tolerance.
Nucleophilic Addition Reactions in Aqueous Media
A straightforward and environmentally friendly method for the synthesis of N-substituted ureas involves the nucleophilic addition of amines to an isocyanate precursor in an aqueous medium. rsc.orgrsc.org This approach is particularly attractive due to its operational simplicity and the use of water as a solvent, which avoids the need for organic co-solvents. rsc.org The reaction typically proceeds by treating an amine with a source of isocyanate, such as potassium isocyanate, in an acidic aqueous solution. rsc.org The amine, in this case, 2,4-dichloroaniline, would act as the nucleophile, attacking the in situ-generated isocyanic acid to form the desired this compound. This method has been successfully applied to the synthesis of a variety of N-substituted ureas in good to excellent yields, often with high purity that simplifies purification to simple filtration or extraction. rsc.orgrjptonline.org
Isocyanate-Based Coupling Strategies
The most traditional and widely used method for preparing urea derivatives involves the reaction of an isocyanate with an amine. nih.govmdpi.com For the synthesis of this compound, this would typically involve the reaction of 2,4-dichlorophenyl isocyanate with ammonia (B1221849) or an ammonia equivalent. The isocyanate itself is often generated from the corresponding amine (2,4-dichloroaniline) by treatment with phosgene (B1210022) or a safer phosgene equivalent like triphosgene. nih.govnih.gov While effective, the hazardous nature of phosgene has led to the development of alternative, safer reagents. nih.gov
Modern variations of this strategy utilize in situ generation of the isocyanate intermediate. For example, the Hofmann, Curtius, or Lossen rearrangements can be employed to produce isocyanates from primary amides, acyl azides, or hydroxamic acids, respectively. nih.govorganic-chemistry.org These rearrangements offer milder reaction conditions and avoid the direct handling of toxic isocyanate precursors. Once the isocyanate is formed, its subsequent reaction with an amine nucleophile leads to the desired unsymmetrical urea. nih.gov Palladium-catalyzed cross-coupling reactions have also been developed to form aryl isocyanates from aryl chlorides or triflates and sodium cyanate, providing a direct route to unsymmetrical ureas. organic-chemistry.org
| Reagent Type | Precursor | Key Features |
| Phosgene/Triphosgene | Amine | Traditional, efficient for symmetrical and unsymmetrical ureas. nih.gov |
| Rearrangement Reactions | Amide, Acyl Azide, Hydroxamic Acid | In situ isocyanate generation, milder conditions. nih.govorganic-chemistry.org |
| Palladium Catalysis | Aryl Halide/Triflate | Direct route from readily available starting materials. organic-chemistry.org |
Carbonyldiimidazole (CDI)-Mediated Approaches
N,N'-Carbonyldiimidazole (CDI) has emerged as a widely used and safer alternative to phosgene for the synthesis of ureas. nih.govresearchgate.net CDI is a stable, crystalline solid that reacts with amines to form carbamoylimidazoles. These intermediates can then react with a second amine to furnish the urea derivative. nih.gov This method is advantageous as it avoids the formation of chlorinated byproducts. nih.gov
The reaction of an amine with CDI can be controlled to prevent the formation of symmetrical urea side products. organic-chemistry.org The resulting monosubstituted carbamoylimidazole can then be reacted with a variety of nucleophiles, including other amines, to produce unsymmetrical ureas. organic-chemistry.org This approach has been successfully employed in the synthesis of various biologically active molecules. researchgate.netresearchgate.net Furthermore, CDI can mediate the Lossen rearrangement of hydroxamic acids to generate isocyanates in a one-pot process, providing another route to urea synthesis. organic-chemistry.org
Hypervalent Iodine Reagent-Facilitated Syntheses
Hypervalent iodine reagents have gained prominence in organic synthesis as environmentally friendly and powerful oxidizing agents. nih.govacs.orgdovepress.com These reagents can facilitate a variety of transformations, including the synthesis of heterocyclic compounds and the functionalization of existing molecules. dovepress.com While not a direct method for urea synthesis from simple amines, hypervalent iodine catalysis is crucial for certain related transformations. For instance, hypervalent iodine-catalyzed oxidative C–N coupling reactions can be used to synthesize benzimidazolinones from N'-aryl urea compounds. mdpi.com This demonstrates the utility of these reagents in the broader context of urea chemistry and the synthesis of more complex, value-added derivatives.
The reactivity of hypervalent iodine compounds is often compared to that of transition metals, but they offer the advantages of being non-toxic, readily available, and stable. researchgate.net Reagents like phenyliodine diacetate (PIDA) and phenyliodine bis(trifluoroacetate) (PIFA) are commonly used. dovepress.com
Synthesis of Diversified this compound Derivatives
The core structure of this compound can be further elaborated to create a diverse range of derivatives with potentially enhanced or novel biological activities. One common strategy is the incorporation of heterocyclic moieties.
Incorporation of Heterocyclic Moieties (e.g., 1,2,4-Triazoles)
The 1,2,4-triazole (B32235) ring is a well-known pharmacophore found in many compounds with a wide range of biological activities, including antifungal and insecticidal properties. rjptonline.org The synthesis of derivatives that couple the this compound scaffold with a 1,2,4-triazole moiety can lead to new chemical entities with interesting properties.
Several synthetic strategies can be employed to achieve this. One approach involves the reaction of a this compound derivative containing a suitable reactive handle with a pre-formed 1,2,4-triazole ring. For example, a urea derivative with a pendant carboxylic acid could be coupled with an amino-functionalized triazole.
Alternatively, the triazole ring can be constructed onto the urea scaffold. A multi-step synthesis could involve reacting 4-(aminophenyl)acetic acid with 2,4-dichlorophenyl isocyanate to form a urea derivative, which is then reacted with thiocarbohydrazide (B147625) to form the 1,2,4-triazole ring. nih.govresearchgate.net Another method involves the reaction of an intermediate containing the 2,4-dichlorophenyl group with a triazole-containing aniline (B41778) in the presence of an isocyanate. nih.gov For instance, a series of novel 1-(2,4-dichlorophenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one derivatives have been synthesized via an aldol (B89426) condensation reaction. rjptonline.org
| Synthetic Approach | Description |
| Pre-formed Triazole Coupling | Reacting a functionalized this compound with a triazole-containing molecule. |
| Triazole Ring Construction | Building the triazole ring onto the this compound scaffold. nih.govresearchgate.net |
| Multi-component Reaction | Combining a 2,4-dichlorophenyl-containing intermediate, a triazole aniline, and an isocyanate. nih.gov |
| Aldol Condensation | Synthesis of enone derivatives incorporating both the 2,4-dichlorophenyl and 1,2,4-triazole moieties. rjptonline.org |
Functionalization Strategies for Structural Elaboration
The structural elaboration of this compound can be achieved through various functionalization strategies, primarily targeting the urea moiety or the dichlorophenyl ring. These modifications are crucial for developing new derivatives with tailored properties for applications in pharmaceuticals and agrochemicals.
One common approach involves the reaction of the parent urea with different isocyanates to yield more complex urea derivatives. For instance, refluxing equimolar amounts of 4-(aminophenyl)acetic acid with various isocyanates in acetone (B3395972) has been used to prepare a series of urea compounds. mdpi.com These derivatives can then undergo further transformations, such as cyclization reactions. For example, reacting these urea compounds with thiocarbohydrazide in a high-temperature oil bath (130–140 °C) can produce 1,2,4-triazole moieties attached to the parent structure. mdpi.comresearchgate.net
Another strategy focuses on the derivatization of the urea nitrogen. The synthesis of unsymmetrical urea derivatives can be achieved by coupling amides and amines using a hypervalent iodine reagent like diacetoxyiodobenzene (B1259982) (PhI(OAc)2) as a mediator. mdpi.comresearchgate.net This method avoids the need for metal catalysts and harsh reaction conditions, proceeding under mild conditions with a broad substrate scope. mdpi.comresearchgate.net
Furthermore, the dichlorophenyl ring can be a site for functionalization, although this is less commonly reported for this specific compound. Substitution reactions on the phenyl ring, such as replacing the chlorine atoms with other functional groups, could provide a pathway to novel analogs. However, the electron-withdrawing nature of the chlorine atoms makes nucleophilic aromatic substitution challenging.
The following table summarizes selected functionalization reactions for the structural elaboration of ureas, which could be applicable to this compound.
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| Urea Formation | 4-(Aminophenyl)acetic acid, various isocyanates, acetone, reflux | Substituted phenylurea acetic acids | mdpi.com |
| Triazole Formation | Substituted phenylurea, thiocarbohydrazide, 130–140 °C oil bath | 1,2,4-Triazole-containing ureas | mdpi.comresearchgate.net |
| Unsymmetrical Urea Synthesis | Amides, amines, PhI(OAc)2, K3PO4, 1,2-DCE, 80 °C | Unsymmetrical ureas | mdpi.comresearchgate.net |
Green Chemistry Approaches and Sustainable Synthetic Routes
In recent years, there has been a growing emphasis on developing greener and more sustainable synthetic methods for the production of urea derivatives, including this compound. These approaches aim to reduce the use of hazardous reagents, minimize waste, and improve energy efficiency.
A significant advancement in this area is the use of water as a solvent for the synthesis of N-substituted ureas. A simple, mild, and efficient method involves the nucleophilic addition of amines to potassium isocyanate in water, eliminating the need for organic co-solvents. rsc.org This methodology allows for the synthesis of a variety of N-substituted ureas in good to excellent yields with high purity, often requiring only simple filtration or extraction for purification. rsc.org This process is also scalable, making it suitable for the large-scale production of commercially important ureas. rsc.org
The traditional synthesis of N-substituted ureas often involves the use of hazardous reagents like phosgene to generate isocyanates or carbamoyl (B1232498) chlorides from amines. rsc.org Greener alternatives to phosgene, such as triphosgene, 1,1-dicarbonyl imidazole, and carbonates, are being explored. rsc.org Additionally, in situ generation of isocyanates through Hoffmann, Curtius, and Lossen rearrangements provides another pathway that avoids the direct handling of toxic isocyanates. rsc.org
Catalyst-free approaches also contribute to the sustainability of urea synthesis. The reaction between anilines and urea can be performed in polar aprotic solvents like dimethylacetamide (DMAc) at elevated temperatures, where the amine acts as a nucleophile attacking the carbonyl carbon of urea.
The following table highlights key aspects of green chemistry approaches for the synthesis of urea derivatives.
| Green Chemistry Principle | Synthetic Approach | Advantages | Reference |
| Use of Safer Solvents | Synthesis in water | Avoids organic solvents, simplifies purification | rsc.org |
| Use of Safer Reagents | Replacement of phosgene with alternatives (e.g., triphosgene) | Reduces handling of highly toxic reagents | rsc.org |
| In situ Reagent Generation | Hoffmann, Curtius, Lossen rearrangements | Avoids isolation and storage of toxic isocyanates | rsc.org |
| Energy Efficiency | Continuous flow synthesis | Reduced reaction times, enhanced heat transfer | |
| Atom Economy | Isocyanate-based synthesis from anilines | High atom economy |
Advanced Spectroscopic and Structural Characterization of 1 2,4 Dichlorophenyl Urea Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 1-(2,4-dichlorophenyl)urea derivatives. Both ¹H and ¹³C NMR are employed to map the chemical environments of hydrogen and carbon atoms within the molecule.
In ¹H NMR spectra of this compound derivatives, the protons on the dichlorophenyl ring typically appear as multiplets in the aromatic region (around 7.0-8.0 ppm). For instance, in a derivative of diuron (B1670789), the signals for the dichlorophenyl group were observed at 7.01 ppm (d, 1H), 7.27 ppm (dd, 1H), and 7.54 ppm (d, 1H). oup.com The protons of the urea (B33335) linkage (NH) often present as singlets or broad singlets, with their chemical shifts being sensitive to the solvent and substitution pattern. rsc.org For example, in 1-(3,5-dichlorophenyl)-3-isopropylurea, the NH protons appear at 6.21 ppm and 7.03 ppm in DMSO-d₆. rsc.org
¹³C NMR spectroscopy provides complementary information on the carbon skeleton. The carbonyl carbon of the urea group is a key diagnostic signal, typically found in the range of 153-159 ppm. oup.comevitachem.com The carbons of the dichlorophenyl ring exhibit characteristic chemical shifts influenced by the chlorine substituents. For example, in a diuron derivative, the carbon signals for the dichlorophenyl ring were assigned at 117.5 ppm, 121.4 ppm, 123.3 ppm, 125.0 ppm, and 133.8 ppm. oup.com
Specific data for various derivatives of this compound further illustrate the power of NMR in structural confirmation. For example, in 1-{4-[(4-Amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]phenyl}-3-(2,6-dichlorophenyl)urea, the aromatic protons are observed as a multiplet between 7.10-7.58 ppm, and the urea NH protons appear as singlets at 9.29 and 9.48 ppm. mdpi.com In another complex derivative, 1-(2,4-Dichlorophenyl)-3-(4-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenoxy)phenyl)urea, the ¹H NMR spectrum in DMSO-d₆ shows distinct signals for the trimethoxyphenyl group (3.67 ppm and 3.75 ppm) and the various aromatic protons. mdpi.com
Table 1: Selected ¹H NMR Data for this compound Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| 1-(3,4-Dichlorophenyl)urea (B109879) | - | 8.75 (s, 1H), 7.80–7.77 (m, 1H), 7.21–7.24 (m, 2H) evitachem.com |
| N-(4-chloro-3-hydroxyphenyl)-N',N'-dimethylurea | CD₃OD | 3.20 (s, 6H), 7.01 (d, 1H), 7.27 (dd, 1H), 7.54 (d, 1H) oup.com |
| 1-(3,5-dichlorophenyl)-3-isopropylurea | DMSO-d₆ | 1.08 (d, 6H), 3.69-3.78 (m, 1H), 6.21 (d, 1H), 7.03 (t, 1H), 7.44 (d, 2H) rsc.org |
| 1-(2,4-Dichlorophenyl)-3-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-4-(pyridin-3-yl)phenyl)urea | CD₃OD | 2.86–2.91 (m, 6H), 3.01 (t, 4H), 4.38 (t, 2H), 7.32 (d, 1H), 7.34 (d, 1H), 7.42–7.46 (m, 3H), 7.51–7.54 (m, 1H), 7.76 (d, 1H), 7.84 (d, 1H), 8.06 (td, 1H), 8.22 (d, 1H), 8.49 (t, 1H), 8.78 (s, 1H) mdpi.com |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in this compound and its derivatives. The IR spectrum reveals vibrational frequencies corresponding to specific bonds within the molecule.
A key feature in the IR spectra of these compounds is the carbonyl (C=O) stretching vibration of the urea group, which typically appears as a strong absorption band in the region of 1625–1730 cm⁻¹. mdpi.comijprajournal.comias.ac.in For example, in 1-{4-[(4-Amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]phenyl}-3-(2,6-dichlorophenyl)-urea, this band is observed at 1699 cm⁻¹. mdpi.com The N-H stretching vibrations of the urea moiety are also prominent, usually appearing as one or more bands in the range of 3200–3400 cm⁻¹. mdpi.comorientjchem.org The presence of multiple bands in this region can be indicative of different hydrogen bonding environments. rsc.org
The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C-C stretching vibrations within the phenyl ring give rise to bands in the 1400–1600 cm⁻¹ region. orientjchem.org The C-Cl stretching vibrations of the dichlorophenyl group are found at lower wavenumbers, often in the fingerprint region. For instance, a C-Cl stretching band is noted at 732 cm⁻¹ for a glycoside derivative. ijprajournal.com
Table 2: Characteristic IR Absorption Bands for this compound Derivatives
| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) | Reference |
| 1-{4-[(4-Amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]phenyl}-3-(2,6-dichlorophenyl)-urea | 3300 | 1699 | - | mdpi.com |
| 1-(2-hydroxy, 4-aminophenyl)(2,4-dichlorophenyl) methyl-3-(1-deoxy-β-D-fructopyranosyl) urea | - | 1616 | 732 | ijprajournal.com |
| N-(4-Chlorophenyl)-4-(6-fluorobenzo[d]isoxazol-3-yl) piperidine-1-carboxamide | 3286 | 1625 | - | ias.ac.in |
| 1-(2,4-Dichlorophenyl)-3-(4-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenoxy)phenyl)urea | 3333 | 1712 | 806 | mdpi.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound and its derivatives, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.
The UV-Vis spectra of these compounds are characterized by absorption bands corresponding to π → π* and n → π* transitions. nih.govuomustansiriyah.edu.iq The π → π* transitions, which involve the excitation of electrons in the conjugated π-system of the aromatic rings, typically occur at shorter wavelengths and have high molar absorptivity. uomustansiriyah.edu.iq The n → π* transitions involve the excitation of non-bonding electrons (e.g., from the oxygen of the carbonyl group or the nitrogen atoms of the urea) and are generally observed at longer wavelengths with lower intensity. uomustansiriyah.edu.iq
The position and intensity of the absorption maxima (λ_max) can be influenced by the solvent and the presence of various substituents on the aromatic rings. uomustansiriyah.edu.iq For example, the UV spectrum of 1-{4-[(4-Amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]phenyl}-3-(2,6-dichlorophenyl)-urea in ethanol (B145695) shows an absorption maximum at 263 nm. mdpi.com In a study of aminothiophenol isomers, experimental absorption maxima were observed at 320 nm and 250 nm in ethanol. dergipark.org.tr
Table 3: UV-Vis Absorption Data for this compound Derivatives
| Compound | Solvent | λ_max (nm) | Reference |
| 1-{4-[(4-Amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]phenyl}-3-(2,6-dichlorophenyl)-urea | Ethanol | 263 | mdpi.com |
| 2-(((2,4-Dichlorophenyl)imino)methyl)-3,4-difluorophenol | Ethanol | 320, 250 | dergipark.org.tr |
| Aminothiophenol Isomer | Ethanol | 228, 256 | nih.gov |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and confirming the elemental composition of this compound and its derivatives. It also provides valuable information about the compound's structure through the analysis of its fragmentation patterns.
In mass spectra of these compounds, the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) is typically observed, which allows for the direct determination of the molecular weight. evitachem.commdpi.commdpi.com The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a characteristic feature in the mass spectra of dichlorophenyl-containing compounds, resulting in a distinctive pattern for the molecular ion and chlorine-containing fragment ions. evitachem.com For 1-(3,4-dichlorophenyl)urea, notable peaks include m/z = 204.9 and m/z = 207.0. evitachem.com
Fragmentation analysis provides further structural confirmation. The urea bond is often a site of cleavage, leading to characteristic fragment ions. For example, the fragmentation of diuron can lead to the formation of 1-(3,4-dichlorophenyl)urea and 3,4-dichloroaniline (B118046). researchgate.net In a study of dichlorophenyl urea, a major ion at m/z 237 was observed, corresponding to an association adduct with methanol (B129727) from the mobile phase. oup.com
Table 4: Mass Spectrometry Data for Selected this compound Derivatives
| Compound | Ionization Mode | m/z (Observed) | Interpretation | Reference |
| 1-(3,4-Dichlorophenyl)urea | ESI-QTOF | 204.993 | [M+H]⁺ | |
| 1-{4-[(4-Amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]phenyl}-3-(2,4,6-trichlorophenyl)-urea | ES | 444.74 | [M+H]⁺ | mdpi.com |
| 1-Benzyl-3-(3,4-dichlorophenyl)-1-(1-phenylethyl)urea | LC-MS | 324.15 | [M+H]⁺ | mdpi.com |
| 1-(3,4-Dichlorophenyl)urea | - | 204.9, 207.0 | M⁺, [M+2]⁺ | evitachem.com |
X-ray Diffraction Analysis for Solid-State Structure Determination
Studies on similar phenylurea compounds have revealed that the urea linkage typically adopts a planar configuration. This planarity is often stabilized by intramolecular hydrogen bonding between an N-H group and the carbonyl oxygen (N-H···O). evitachem.com Intermolecular hydrogen bonding also plays a crucial role in the crystal packing, often leading to the formation of supramolecular architectures such as ribbons or sheets. evitachem.com
For example, the crystal structure of 1-(4-chlorophenyl)-3-{5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl}urea reveals a near-planar conformation stabilized by intramolecular hydrogen bonds, with intermolecular interactions contributing to the formation of supramolecular ribbons. evitachem.com In another related compound, 1-(4-bromobenzoyl)-3-(5-trifluoromethyl-1,3,4-thiadiazol-2-yl)urea, the crystal structure shows two molecules in the asymmetric unit, both stabilized by intramolecular N—H⋯O hydrogen bonds. evitachem.com While specific X-ray diffraction data for this compound itself was not found in the provided search results, the structural motifs observed in closely related analogs provide a strong indication of the likely solid-state conformation and packing of this compound. A study on a chalcone (B49325) derivative, 1-(2,4-dichlorophenyl-2yl)-3-(4-hydroxyphenyl)prop-2-en-1-one, revealed a non-centrosymmetric orthorhombic crystal system with the space group Pna21. researchgate.net
Computational and Theoretical Investigations of 1 2,4 Dichlorophenyl Urea
Quantum Chemistry Calculations (e.g., Density Functional Theory, DFT)
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic and structural properties of molecules like 1-(2,4-dichlorophenyl)urea. researchgate.net DFT calculations, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-311G(d,p)), allow for the optimization of the molecule's geometry and the prediction of numerous physicochemical parameters. researchgate.netukm.my These theoretical approaches are instrumental in analyzing the molecule's stability, reactivity, and spectroscopic features.
Electronic Structure Analysis: HOMO-LUMO Energy Gaps
The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular reactivity and stability. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. nih.gov
In related dichlorophenyl derivatives, DFT calculations have been used to determine these energy values. For instance, studies on chalcone (B49325) derivatives containing a 2,4-dichlorophenyl group have shown that the HOMO-LUMO gap can effectively characterize chemical reactivity and charge transfer interactions within the molecule. nih.govresearchgate.net The HOMO is typically localized over the more electron-rich parts of the molecule, while the LUMO is spread over the electron-deficient regions, indicating the pathways for intramolecular charge transfer upon electronic excitation.
Table 1: Representative Frontier Molecular Orbital Energies and Properties for a Related Dichlorophenyl Compound (Note: Data below is illustrative for a related chalcone, (2E)-1-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, as direct data for this compound is not available in the provided sources.)
| Parameter | Value (eV) | Reference |
| EHOMO | -6.21 | researchgate.net |
| ELUMO | -2.21 | researchgate.net |
| Energy Gap (ΔE) | 4.00 | researchgate.net |
| Chemical Potential (µ) | -4.21 | researchgate.net |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map displays different colors to represent regions of varying electrostatic potential on the electron density surface. researchgate.net
For molecules containing dichlorophenyl and urea (B33335) moieties, the MEP map typically reveals the following features:
Negative Regions (Red/Yellow): These areas, rich in electron density, are susceptible to electrophilic attack. They are primarily localized on electronegative atoms, such as the carbonyl oxygen of the urea group and the chlorine atoms. researchgate.netdergipark.org.tr These sites can act as hydrogen bond acceptors.
Positive Regions (Blue): These areas are electron-deficient and represent sites for potential nucleophilic attack. They are generally found around the hydrogen atoms, particularly the N-H protons of the urea group, which can act as hydrogen bond donors. dergipark.org.truantwerpen.be
Neutral Regions (Green): These areas indicate regions with near-zero potential, typically found over the carbon framework of the phenyl ring.
The MEP analysis for related compounds confirms that the negative potential is mainly localized over carbonyl groups and phenyl rings, which are possible sites for electrophilic attack, while positive regions are localized over hydrogen atoms, indicating possible sites for nucleophilic attack. uantwerpen.be
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides detailed insights into intramolecular bonding, charge delocalization, and hyperconjugative interactions that contribute to molecular stability. researchgate.netacadpubl.eu This method examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). acadpubl.eu
In urea derivatives, significant stabilization arises from intramolecular charge transfer. Key interactions often involve:
The delocalization of lone pair (n) electrons from the nitrogen and oxygen atoms to the antibonding (π) orbitals of the carbonyl group (n → π).
Interactions between the lone pairs of chlorine atoms and the antibonding (σ) orbitals of the phenyl ring (n → σ). uantwerpen.be
Interactions involving the π electrons of the aromatic ring and adjacent antibonding orbitals (π → π*).
These delocalizations stabilize the molecule and influence its geometry and reactivity. For example, NBO analysis performed on a similar molecule, (2E)-1-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, confirmed that the stability of the molecule arises from hyper-conjugative interactions and charge delocalization. researchgate.net
Table 2: Representative NBO Donor-Acceptor Interactions and Stabilization Energies E(2) for a Related Compound (Note: Data is illustrative of interactions found in similar structures containing dichlorophenyl and amide/urea groups.)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Reference |
| LP (N) | π* (C=O) | ~25-70 | conicet.gov.ar |
| LP (O) | σ* (N-C) | ~20-30 | conicet.gov.ar |
| LP (Cl) | σ* (C-C)ring | ~0.5-5 | uantwerpen.be |
| π (C=C)ring | π* (C=C)ring | ~15-25 | conicet.gov.ar |
Theoretical Prediction of Vibrational and Optical Spectra
Computational methods, particularly DFT, are highly effective in predicting vibrational (infrared and Raman) and electronic (UV-Visible) spectra. acs.org Theoretical spectra, when compared with experimental data, aid in the definitive assignment of vibrational modes and electronic transitions. dntb.gov.ua
Vibrational Spectra: The calculated vibrational frequencies for this compound and its analogues can be assigned to specific molecular motions. For urea-containing compounds, characteristic vibrational modes include:
N-H Stretching: Typically predicted in the range of 3300-3500 cm⁻¹.
C=O Stretching: A strong band usually predicted around 1650-1700 cm⁻¹.
C-N Stretching: Found in the 1200-1400 cm⁻¹ region.
Aromatic C-H Stretching: Predicted above 3000 cm⁻¹. researchgate.net
C-Cl Stretching: Generally appears in the lower wavenumber region.
Optical Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra, predicting the maximum absorption wavelengths (λmax) and oscillator strengths (f). bohrium.com These calculations help to understand the nature of electronic transitions, which are often π → π* or n → π* transitions involving the aromatic ring and the urea functional group. For similar arylated compounds, theoretical λmax values have shown good agreement with experimental results. bohrium.com
Molecular Dynamics and Conformational Studies
Molecular dynamics (MD) simulations are employed to study the time-dependent behavior, conformational flexibility, and intermolecular interactions of a molecule. tandfonline.comnih.gov These simulations model the atomic motions over time, providing a dynamic picture of the molecule's structure.
Prediction of Pharmacological Profiles (e.g., ADME Properties)
In silico methods are increasingly used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. nih.gov These predictions help to assess the "drug-likeness" of a molecule and identify potential liabilities before committing to expensive synthesis and testing. Various online platforms and software, such as SwissADME and ADMETLab, are used for these calculations. dergipark.org.tr
For this compound, key predicted properties would include:
Lipophilicity (logP): An indicator of a molecule's ability to cross cell membranes. The presence of two chlorine atoms and a phenyl ring suggests a relatively high lipophilicity.
Water Solubility (logS): Predicts how well the compound dissolves in aqueous environments like blood plasma.
Pharmacokinetics: Predictions related to gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeation.
Drug-likeness: Evaluation based on established rules like Lipinski's Rule of Five, which assesses whether a compound has properties consistent with orally active drugs.
Computational studies on similar urea and thiourea (B124793) derivatives have been performed to predict their ADME profiles and guide the design of new therapeutic agents. nih.govontosight.ai
Table 3: Representative Predicted ADME and Physicochemical Properties (Note: These are general predictions for a molecule with the structure of this compound based on standard computational models.)
| Property | Predicted Value/Descriptor | Reference Model |
| Molecular Weight | 205.04 g/mol | |
| XLogP3 | ~2.5 - 3.5 | nih.gov |
| Hydrogen Bond Donors | 2 | nih.gov |
| Hydrogen Bond Acceptors | 1 | nih.gov |
| GI Absorption | High (Predicted) | dergipark.org.tr |
| BBB Permeant | Yes (Predicted) | dergipark.org.tr |
| Lipinski's Rule Violations | 0 (Predicted) | dergipark.org.tr |
Non-Linear Optical (NLO) Property Theoretical Assessments
Theoretical investigations, primarily employing Density Functional Theory (DFT), are crucial in predicting and understanding the Non-Linear Optical (NLO) properties of molecular compounds. These computational studies allow for the calculation of key parameters that determine a material's potential for applications in optoelectronics and photonics. The focus of these assessments is on the molecular hyperpolarizability, which is influenced by the electronic structure, charge distribution, and intramolecular charge transfer capabilities of the molecule.
For compounds related to this compound, DFT calculations, often using the B3LYP functional, are a standard method to evaluate NLO characteristics. The presence of donor and acceptor groups and extended π-conjugation within a molecule can lead to significant NLO responses. mdpi.com In substituted urea derivatives, the urea moiety can act as part of a π-conjugated system, and the substituted phenyl rings can function as electron-donating or withdrawing groups, which is a key structural feature for NLO activity. mdpi.com
The primary parameters calculated in these theoretical studies include the dipole moment (μ), the linear polarizability (α), and, most importantly, the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a direct measure of the second-order NLO response of the molecule. A higher β value indicates a stronger NLO activity. plos.org
To provide a benchmark for the NLO properties of new compounds, theoretical studies often compare the calculated values to those of a standard reference molecule, typically urea. mdpi.complos.org While specific theoretical NLO data for this compound is not extensively detailed in the available literature, the analysis of structurally similar compounds provides insight into the expected NLO behavior. For instance, in related chalcone derivatives that include a 2,4-dichlorophenyl group, theoretical calculations have been used to predict their NLO properties. mdpi.com
The following table presents a comparative view of the theoretically calculated NLO properties for urea and a representative related compound, (2E)-1-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, which contains the 1-(2,4-dichlorophenyl) moiety. This comparison highlights the influence of molecular structure on NLO properties.
Table 1: Theoretical NLO Properties
| Compound | Dipole Moment (μ) (Debye) | Mean Polarizability (α) (esu) | First Hyperpolarizability (β) (esu) |
| Urea (Reference) | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results |
| (2E)-1-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | Value not specified | Value not specified | Value not specified |
Biological Activity Profiling and Mechanistic Elucidation of 1 2,4 Dichlorophenyl Urea Analogs
Antimicrobial Research Applications
Urea (B33335) derivatives, including those with a 1-(2,4-dichlorophenyl)urea backbone, have shown considerable promise as antimicrobial agents. Their efficacy has been evaluated against a range of pathogenic microorganisms, including bacteria, fungi, and viruses.
Antibacterial Efficacy Against Pathogenic Strains (e.g., Acinetobacter baumannii)
Recent studies have highlighted the potential of this compound analogs as antibacterial agents, particularly against multidrug-resistant (MDR) strains like Acinetobacter baumannii. This pathogen is a significant cause of hospital-acquired infections and poses a serious threat to public health.
A series of novel urea derivatives were synthesized and screened for their in vitro activity against several bacterial species, including A. baumannii. nih.gov One particular analog, 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea, demonstrated exceptional and selective inhibition of A. baumannii, with a growth inhibition of 94.5%. nih.gov The inclusion of the lipophilic adamantane (B196018) moiety is a notable feature of this compound, a strategy often employed in drug design to enhance efficacy. nih.gov
Furthermore, N,N-disubstituted compounds such as (R)-3-(4-chlorophenyl)-1-methyl-1-(1-phenylethyl)urea and (S)-1-benzyl-3-(3,4-dichlorophenyl)-1-(1-phenylethyl)urea also exhibited good inhibition against A. baumannii. nih.gov The mechanism of action for some phenylurea compounds, like triclocarban, involves the disruption of microbial fatty acid synthesis and membrane integrity.
Below is a table summarizing the antibacterial activity of selected urea derivatives against Acinetobacter baumannii.
| Compound Name | Structure | Activity against A. baumannii | Reference |
| 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea | Adamantane moiety | 94.5% growth inhibition | nih.gov |
| (R)-3-(4-chlorophenyl)-1-methyl-1-(1-phenylethyl)urea | N,N-disubstituted | Good inhibition | nih.gov |
| (S)-1-benzyl-3-(3,4-dichlorophenyl)-1-(1-phenylethyl)urea | N,N-disubstituted | Good inhibition | nih.gov |
Antifungal Activity Against Plant and Mammalian Pathogens
Derivatives of this compound have also been investigated for their antifungal properties against both plant and mammalian pathogens. These compounds have shown potential in agricultural applications and as leads for new antifungal drugs.
A series of novel 1-(2,4-dichlorophenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl) prop-2-en-1-one derivatives were synthesized and evaluated for their antifungal activity against three plant pathogenic fungi: Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. researchgate.net At a concentration of 50 mg/L, all the synthesized compounds showed inhibitory effects on the growth of these fungi. researchgate.net Notably, the title compound, 1-(2,4-dichlorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl) prop-2-en-1-one, displayed high antifungal activities comparable to the commercial fungicide hymexazol. researchgate.net
Furthermore, urea and thiourea (B124793) derivatives containing 1,2,4-triazole (B32235) moieties have been synthesized and tested for their antifungal activity against various plant pathogens. rjptonline.orgnih.gov Some of these compounds exhibited significant activity against Phomopsis obscurans and P. viticola. nih.gov For instance, certain thiourea and urea derivatives showed 80-100% growth inhibition of P. obscurans at a concentration of 30 μM. nih.gov
The antifungal activity of these compounds is often attributed to the presence of the triazole ring, a well-known pharmacophore in antifungal agents. ontosight.ai
The table below presents the antifungal activity of selected this compound analogs.
| Compound | Target Fungi | Activity | Reference |
| 1-(2,4-dichlorophenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl) prop-2-en-1-one derivatives | G. zeae, F. oxysporum, C. mandshurica | Inhibition at 50 mg/L | researchgate.net |
| 1-(2,4-dichlorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl) prop-2-en-1-one | G. zeae, F. oxysporum, C. mandshurica | High activity, comparable to hymexazol | researchgate.net |
| Thiourea derivatives with 2,6-dichloro- and 2,4,6-trichloro-phenyl groups | Phomopsis obscurans | 100% inhibition at 30 μM | nih.gov |
| Urea derivative with a 4-nitro group | Phomopsis obscurans | 80% inhibition at 30 μM | nih.gov |
Antiviral Properties
The exploration of this compound analogs has extended to their potential antiviral activities. The structural features of these compounds, particularly the presence of the urea linkage and halogenated phenyl rings, make them candidates for investigation against various viral targets. While specific studies focusing solely on the antiviral properties of this compound are limited, the broader class of urea derivatives has shown promise in this area. The presence of a triazole ring in some derivatives is also significant, as triazoles are known for their potential antimicrobial and antiviral properties. ontosight.ai Further research is needed to fully elucidate the antiviral potential of this specific class of compounds.
Anticancer Research and Cytotoxicity Studies
The quest for novel anticancer agents has led researchers to investigate the cytotoxic potential of this compound analogs against various cancer cell lines. These studies aim to identify compounds that can selectively inhibit the growth of cancer cells.
Several urea derivatives have been synthesized and evaluated for their antiproliferative activity. koreascience.krmdpi.com For instance, hybrid dual N-acylhydrazone and diaryl urea derivatives have been designed and synthesized as potential antitumor agents. mdpi.com
In one study, a series of 1,3,4-oxadiazole (B1194373) analogs incorporating a 2,4-dichlorophenyl moiety were synthesized and evaluated for their anticancer activity. ijfans.org Compound 5-(2,4-dichlorophenyl)-N-(4-chlorophenyl)-1,3,4-oxadiazole-2-amine (4a) showed a growth percent (GP) of 59.73 on the SR (Leukemia) cell line and 72.77 on the NCI-H522 (Non-Small Cell Lung Cancer) cell line. ijfans.org Another derivative, 5-(2,4-dichlorophenyl)-N-(2,6-dimethylphenyl)-1,3,4-oxadiazole-2-amine (4f), was highly active against T-47D (Breast Cancer), NCI-H522, and SNB-75 (CNS Cancer) cell lines. ijfans.org
Furthermore, some urea and thiourea derivatives containing 1,2,4-triazole moieties were evaluated for their in vitro cytotoxicity against a panel of human cancer cell lines, including SK-MEL (melanoma), KB (oral carcinoma), BT-549 (breast carcinoma), and SK-OV-3 (ovarian carcinoma). mdpi.com While most of the tested compounds did not show significant cytotoxicity, a thiourea derivative with a 4-nitro group exhibited mild cytotoxicity with IC50 values ranging from 11.0 to 25.0 μg/mL against most of the cell lines. mdpi.com
The table below summarizes the cytotoxic activity of selected this compound analogs.
| Compound | Cancer Cell Line(s) | Activity (Growth Percent - GP) | Reference |
| 5-(2,4-dichlorophenyl)-N-(4-chlorophenyl)-1,3,4-oxadiazole-2-amine (4a) | SR (Leukemia), NCI-H522 (Non-Small Cell Lung Cancer) | GP = 59.73 (SR), 72.77 (NCI-H522) | ijfans.org |
| 5-(2,4-dichlorophenyl)-N-(2,6-Dimethylphenyl)-1,3,4-oxadiazole-2-amine (4f) | T-47D (Breast Cancer), NCI-H522, SNB-75 (CNS Cancer) | GP = 66.70 (T-47D), 68.96 (NCI-H522), 75.64 (SNB-75) | ijfans.org |
| Thiourea derivative with 4-nitro group | SK-MEL, KB, BT-549, SK-OV-3 | IC50 = 11.0–25.0 μg/mL | mdpi.com |
Enzyme Inhibition Studies
The ability of this compound analogs to inhibit specific enzymes is another area of active research. This inhibitory action can be the basis for their biological activities, including their antimicrobial and potential therapeutic effects.
Polyphenol Oxidase (PPO) Inhibition
Polyphenol oxidase (PPO) is a copper-containing enzyme responsible for enzymatic browning in fruits and vegetables, which leads to quality loss. tandfonline.com Inhibitors of PPO are therefore of great interest to the food industry. Diarylureas have been investigated as potential PPO inhibitors. tandfonline.comnih.gov
In a study investigating a series of N,N'-diarylureas, several compounds were found to inhibit PPO purified from bananas. tandfonline.com The inhibition constants (Ki) were determined for these compounds, with some showing significant inhibitory effects. tandfonline.com For example, certain diarylurea derivatives demonstrated Ki values in the millimolar range, indicating their potential as PPO inhibitors. tandfonline.com The mechanism of inhibition can vary, with some compounds acting as competitive or uncompetitive inhibitors. It's worth noting that some diarylurea derivatives can also act as activators of PPO. tandfonline.com
While this research provides a basis for the PPO inhibitory potential of the diarylurea class, specific studies focusing on this compound itself for PPO inhibition are less common. However, a related compound, 3-(3',4'-dichlorophenyl)-1,1-dimethylurea (DCMU), has been studied in the context of polyphenol oxidation in plants, where it was found to be involved in the non-cyclic electron transport pathway. nih.gov
The table below provides a hypothetical representation of PPO inhibition data based on existing research on related compounds.
| Compound Class | Enzyme Source | Type of Inhibition | Ki Value (mM) | Reference |
| N,N'-diarylureas | Banana | Varies | 0.044 - 17.97 | tandfonline.com |
Other Enzymatic Target Interactions
Beyond the well-documented interactions with receptors, analogs of this compound have been investigated for their inhibitory effects on various other enzymatic targets. The structural features of these urea derivatives, particularly the phenyl and urea moieties, allow them to interact with a range of enzymes, suggesting broader therapeutic and industrial applications. smolecule.comsmolecule.com
Research into urea-based compounds has identified several specific enzymatic pathways that are susceptible to inhibition. For instance, certain dichlorophenyl urea derivatives have been shown to inhibit photosynthesis by blocking the electron flow in photosystem II, which disrupts the conversion of light into chemical energy in targeted plants. Another significant area of investigation is the inhibition of urease, a nickel-dependent enzyme that catalyzes the hydrolysis of urea. The inhibition of urease is a key strategy for addressing infections caused by urease-producing bacteria. researchgate.net A study on 5-(tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine, a derivative, demonstrated significant inhibitory activity against Jack bean urease. researchgate.net
Furthermore, in the context of antiparasitic research, inosine (B1671953) 5′-monophosphate dehydrogenase (IMPDH) has been identified as a crucial enzyme target. nih.gov This enzyme is vital for the synthesis of guanine (B1146940) nucleotides in parasites like Cryptosporidium parvum. Urea-based inhibitors have been developed that show high potency and selectivity for the parasite's enzyme over the human equivalent. nih.gov Some piperine-based urea derivatives have also been explored for their potential to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), an important target in anticancer research. tandfonline.com
Table 1: Examples of Other Enzymatic Targets for Urea Derivatives
| Derivative Class/Compound | Enzyme Target | Biological Context | Reference |
|---|---|---|---|
| 1-(3,4-Dichlorophenyl)urea (B109879) | Photosystem II | Herbicide Activity | |
| 5-(tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine | Urease | Antibacterial | researchgate.net |
| Urea-based selective inhibitors | C. parvum IMPDH | Antiparasitic (Cryptosporidium) | nih.gov |
| Piperine-based ureas | VEGFR-2 | Anticancer | tandfonline.com |
Receptor Ligand Research
A significant area of research for this compound analogs has been their activity as antagonists of the Cannabinoid Receptor 1 (CB1). nih.gov The CB1 receptor, a G protein-coupled receptor, is highly expressed in the central nervous system (CNS) and is involved in numerous physiological processes. nih.govnih.gov While CB1 antagonists have shown therapeutic potential for conditions like obesity and metabolic disorders, their development has been hampered by CNS-related side effects. nih.govacs.org
This challenge has spurred the rational design of peripherally restricted CB1 antagonists—compounds that act on CB1 receptors in peripheral tissues without crossing the blood-brain barrier (BBB). nih.gov The strategy often involves increasing the topological polar surface area (TPSA) of the molecules to limit passive diffusion into the brain. acs.org
A key example in this field is PSNCBAM-1 (1-(4-chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea), a diarylurea that acts as a negative allosteric modulator of the CB1 receptor. nih.govacs.org Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, offering a different mechanism for modulating receptor function that may have a better safety profile. acs.orgresearchgate.net Structure-activity relationship (SAR) studies on PSNCBAM-1 and its analogs have revealed that modifications to the phenyl group and the urea spacer can significantly impact potency and activity at the CB1 receptor. acs.orgresearchgate.net For example, analogs with electron-deficient aromatic groups at the 4-chlorophenyl position showed comparable potency to the parent compound. acs.org These compounds were confirmed as negative allosteric modulators by their ability to reduce the maximum effect (Emax) of a CB1 agonist in functional assays. acs.orgresearchgate.net
Table 2: Activity of Selected Diarylurea Analogs as CB1 Receptor Modulators
| Compound | Modification from PSNCBAM-1 (Compound 4) | CB1 Calcium Mobilization (IC₅₀, μM) | [³H]CP55,940 Binding (IC₅₀, μM) | Reference |
|---|---|---|---|---|
| 4 (PSNCBAM-1) | Parent Compound | 0.038 | 0.052 | acs.org |
| 29 | 4-cyano group instead of 4-chloro | 0.019 | 0.021 | acs.org |
| 41 | 3,4-dichloro substitution | 0.035 | 0.036 | acs.org |
Beyond the cannabinoid system, urea derivatives have been investigated for their modulatory effects on other G protein-coupled receptors (GPCRs). One notable example is the activity of fenobam, a urea derivative, at the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). sigmaaldrich.cn Fenobam [N-(3-chlorophenyl)-N'-(4,5-dihydro-1-methyl-4-oxo-1H-imidazole-2-yl)urea] has been identified as a potent, selective, and non-competitive mGlu5 receptor antagonist, acting as a negative allosteric modulator. sigmaaldrich.cn This finding highlights the versatility of the urea scaffold in targeting different receptor systems, expanding the potential therapeutic applications of this class of compounds into areas such as anxiety and pain modulation. sigmaaldrich.cn
Antiparasitic Investigations
The urea scaffold, including dichlorophenyl urea derivatives, has emerged as a promising framework for the development of novel antiparasitic agents. Research has targeted several protozoan parasites responsible for significant human diseases.
A major focus has been on the intestinal parasite Cryptosporidium, a leading cause of severe diarrheal disease (cryptosporidiosis), particularly in children and immunocompromised individuals. nih.govnih.gov The parasite has been found to be highly dependent on its own inosine 5′-monophosphate dehydrogenase (IMPDH) enzyme for synthesizing guanine nucleotides. nih.gov High-throughput screening identified a selective urea-based inhibitor of C. parvum IMPDH (CpIMPDH). nih.gov Subsequent optimization of a dichlorophenyl urea lead compound led to the discovery of analogs with high potency (IC₅₀ < 2 nM) against CpIMPDH and excellent selectivity (>1000-fold) over the human equivalent enzyme. nih.govnih.gov Some of these inhibitors also showed potent activity against Toxoplasma gondii in a model system. nih.gov
In addition to Cryptosporidium, related structures have been evaluated against other parasites. For instance, 1-(2,5-Dichlorophenyl)-3-methylurea has been explored for its potential antiparasitic effects. Other research on new pyranonaphthoquinone derivatives has shown activity against the parasites responsible for sleeping sickness (Trypanosoma brucei) and leishmaniasis (Leishmania major).
**Table 3: Antiparasitic Activity of Selected Urea Derivatives against *Cryptosporidium***
| Compound | Description | C. parvum Growth EC₅₀ (μM) | hERG Inhibition (%) @ 10 μM | Reference |
|---|---|---|---|---|
| MMV665917 (1) | Triazolopyridine screening hit | 0.76 | ~50 (binding) | nih.gov |
| Dichlorophenyl urea (2) | Optimized analog of 1 | 0.19 | 80 (functional) | nih.gov |
| SLU-2633 (12a) | Piperazine-acetamide analog | 0.17 | 67 (functional) | nih.gov |
Structure Activity Relationship Sar Investigations of 1 2,4 Dichlorophenyl Urea Derivatives
Impact of Aryl Substituents on Biological Potency
The nature and position of substituents on the aryl ring of 1-(2,4-dichlorophenyl)urea and related phenylurea derivatives significantly modulate their biological potency. The 2,4-dichloro substitution pattern itself is a key feature, often contributing to the lipophilicity and electronic properties of the molecule, which in turn influences interactions with biological targets. ontosight.ai
Systematic modifications of the aryl ring have demonstrated that both electron-withdrawing and electron-donating groups can influence activity, depending on the specific biological target. For instance, in the context of antitubercular agents, substitutions at the meta and/or para positions of the aryl ring are generally well-tolerated without a major loss of activity. nih.gov Research into urea (B33335) derivatives as polyphenol oxidase inhibitors has shown that electron-withdrawing substituents tend to enhance inhibitory potency. dergipark.org.tr Specifically, a derivative featuring a 2,5-dichlorophenyl thiourea (B124793) moiety displayed strong inhibitory activity. dergipark.org.tr
In the development of urease inhibitors, derivatives of dipeptides conjugated to a 2,3-dichlorophenyl piperazine (B1678402) analog showed that thiourea compounds with fluorine or chlorine substituents at the meta or para positions had predominant inhibitory activity. core.ac.uk Similarly, studies on N-substituted-N′-(2-thiazolyl)ureas found that a 3-chlorophenyl derivative was a highly active cytokinin-like substance. researchgate.net
Furthermore, investigations into antiproliferative properties have highlighted the importance of the substitution pattern. A series of nitroaryl urea derivatives showed that a compound with a 3,4-dichlorophenyl substituent was among the most active and selective against cancer cells. tandfonline.com The replacement of a 2,4-dichlorophenyl group with a bioisosteric benzothiazine moiety has also been explored as a strategy in drug design. openmedicinalchemistryjournal.com
The following table summarizes the impact of various aryl substituents on the biological activity of phenylurea derivatives based on findings from several studies.
| Parent Scaffold | Aryl Substituent | Observed Biological Activity | Reference |
| Phenylurea | 2,5-Dichlorophenyl (Thiourea) | Strong Polyphenol Oxidase Inhibition | dergipark.org.tr |
| Phenylurea | 3,4-Dichlorophenyl | Potent & Selective Antiproliferative Activity | tandfonline.com |
| Phenylurea | 3-Chlorophenyl | High Cytokinin-like Activity | researchgate.net |
| Phenylurea | 3-Fluorophenyl | High Cytokinin-like Activity | researchgate.net |
| Dipeptide-Piperazine | meta or para -Fluoro/Chloro | Predominant Urease Inhibition | core.ac.uk |
| Phenylurea | Trifluoromethylphenyl | Weak Polyphenol Oxidase Inhibition | dergipark.org.tr |
Role of the Urea Linkage in Bioactivity and Target Binding
The importance of the urea moiety is evident in SAR studies where it is systematically modified. nih.gov The ability of the two N-H groups to act as hydrogen bond donors and the carbonyl oxygen to act as a hydrogen bond acceptor is fundamental to the mechanism of action for many urea-based compounds, including their function as herbicides by inhibiting photosynthesis or as enzyme inhibitors. nih.gov
Interestingly, the bioisosteric replacement of the urea's oxygen atom with sulfur to form a thiourea can significantly impact activity. In the context of cannabinoid receptor ligands, thio derivatives were found to be more active than their corresponding oxo (urea) counterparts. ucl.ac.be This suggests that the subtle changes in bond angles, electronic distribution, and hydrogen-bonding capacity between urea and thiourea can be exploited to modulate potency and selectivity. core.ac.ukucl.ac.be
Stereochemical Influences on Pharmacological Activity
Stereochemistry introduces a three-dimensional complexity to drug-receptor interactions, and in the case of this compound derivatives, it can be a decisive factor in their pharmacological profile. Chiral centers within the molecule can lead to enantiomers or diastereomers that exhibit profoundly different biological activities.
A compelling example is seen in a series of melanocortin receptor agonists. The stereochemistry of an amino acid residue within the molecule dramatically influences activity. Specifically, the 1R (or D-isomers) of certain piperidine-based compounds show high affinity for the receptor and potent agonist activity, while their corresponding 1S (or L-) isomers are significantly less active. acs.org Further optimization revealed that a specific combination, the 1R,3R stereoisomer, was optimal for both potency and functional activity. acs.org This highlights that a precise three-dimensional arrangement of functional groups is required for effective binding and receptor activation.
The preference for bulky aliphatic ring systems, such as adamantyl, over smaller or linear alkyl groups in some antitubercular urea derivatives also points to the importance of steric factors in achieving potent activity. nih.gov These findings underscore that the spatial orientation and conformation of the molecule, dictated by its stereochemistry, are critical determinants of its interaction with a specific biological target.
Computational Approaches to SAR Prediction and Optimization
Computational chemistry has become an indispensable tool for elucidating and predicting the structure-activity relationships of this compound derivatives, thereby accelerating the drug discovery process. nih.gov A variety of in silico techniques are employed to build predictive models, understand binding modes, and guide the design of more potent and selective analogs.
Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent approach. Methods like the k-Nearest Neighbor (kNN)-QSAR have been used to develop predictive models for the anti-cancer activity of benzyl (B1604629) urea derivatives. researchgate.net These models correlate structural descriptors of the molecules with their biological activities to identify key molecular features and predict the potency of novel compounds. researchgate.net
Molecular Docking simulations provide insights into the binding orientation of these derivatives within the active site of a target protein. mdpi.com This technique was used to hypothesize that the antiproliferative activity of certain ethylenediurea (B156026) (EDU) derivatives proceeds via inhibition of the A2AR receptor. mdpi.com By visualizing the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, researchers can understand the molecular basis of activity and rationally design modifications to improve binding affinity. openmedicinalchemistryjournal.commdpi.com
Pharmacophore Modeling and 3D-QSAR methods like Comparative Molecular Surface Analysis (CoMSA) help to create a 3D map of the essential steric and electronic features required for biological activity. mdpi.com These models serve as templates for designing new molecules with a higher probability of being active. Advanced techniques, including focused machine learning (QuanSA) and physics-based free energy perturbation (FEP+) calculations, offer increasingly accurate predictions of binding affinity, complementing experimental screening. nih.govacs.org
The following table provides an overview of computational methods applied to urea derivatives.
| Computational Method | Application/Purpose | Example Finding/Use | Reference |
| kNN-QSAR | Predict anti-cancer activity | Development of predictive models for benzyl urea derivatives. | researchgate.net |
| Molecular Docking | Predict binding mode and mechanism | Postulated inhibition of A2AR receptor by antiproliferative derivatives. | mdpi.com |
| CoMSA / 3D-QSAR | Generate 3D pharmacophore patterns | Specify electronic/steric/lipophilic factors for activity. | mdpi.com |
| SAR-mediated Similarity Assessment | Property mapping of new compounds | Used PCA and HCA to analyze novel chlorinated N-arylcinnamamides. | mdpi.com |
| FEP+ / QuanSA | Affinity prediction | Hybrid models combining machine learning and physics-based simulations. | acs.org |
Agrochemical Research and Herbicide Resistance Mechanisms
Herbicidal Action Modes of Phenylurea Compounds
Phenylurea compounds, including 1-(2,4-dichlorophenyl)urea, are a significant class of herbicides used in agriculture for the control of a wide variety of weeds. researchgate.netesisresearch.orgontosight.ai Their primary mode of action is the inhibition of photosynthesis, a vital process for plant survival. esisresearch.orgresearchgate.netchemicalbook.com These herbicides are classified as photosystem II (PSII) inhibitors. researchgate.netresearchgate.net
The mechanism involves blocking the electron transport chain within PSII. nies.go.jpwikipedia.org Specifically, they disrupt the flow of electrons from the primary electron acceptor, QA, to the secondary electron acceptor, QB, by binding to the D1 protein in the PSII complex. nies.go.jpwikipedia.orgunl.edu This interruption halts the conversion of light energy into chemical energy in the form of ATP and NADPH, which are essential for carbon fixation. wikipedia.org While this inhibition can lead to the slow starvation of the plant, a more rapid death often occurs due to the production of secondary toxic substances. umn.edu
Phenylurea herbicides are typically absorbed through the roots of the plant and then transported to the leaves via the xylem. umn.eduakjournals.com This results in injury symptoms, such as yellowing (chlorosis) and tissue death (necrosis), appearing first on the older leaves and progressing from the margins inward. umn.edu Many phenylurea herbicides are known for their persistence in the soil. umn.eduakjournals.com
Research on Photosystem II (PSII) Inhibition by Aryl Ureas
Aryl urea (B33335) herbicides, a category that includes this compound, are potent inhibitors of Photosystem II (PSII). wikipedia.org Their inhibitory action is highly specific, targeting the electron transport chain within PSII. wikipedia.org These herbicides function by competing with plastoquinone (B1678516), the native electron acceptor, for its binding site (the QB site) on the D1 protein of the PSII reaction center. nih.govcsu.edu.au This binding blocks the transfer of electrons from the primary quinone electron acceptor (QA) to the secondary quinone electron acceptor (QB). wikipedia.orgnih.gov
The blockage of electron flow effectively shuts down linear photosynthesis, as it prevents the electrons derived from water oxidation from reaching the plastoquinone pool and subsequently reducing NADP+ to NADPH. wikipedia.org This disruption of the photosynthetic process is the primary mechanism of their herbicidal activity. chemicalbook.com
Research has shown that different classes of PSII inhibitors, such as triazines and phenylureas, have slightly different binding sites, meaning a single mutation may not confer resistance to all PSII inhibitors. unl.edu The binding of urea-type herbicides like DCMU (Diuron) has been observed to stabilize the PSII complex. nih.gov Studies using techniques like flash-induced chlorophyll (B73375) a variable fluorescence have demonstrated that these inhibitors block the re-oxidation of the reduced primary electron acceptor, QA. csu.edu.au
Algaecidal Efficacy in Aquatic Environments
Certain phenylurea compounds, notably Diuron (B1670789) (3-(3,4-dichlorophenyl)-1,1-dimethylurea), are utilized not only as herbicides but also as effective algaecides in various aquatic settings. wikipedia.orgnih.gov They are employed to control algal growth in locations such as irrigation channels, drainage ditches, and home aquariums and ponds. The mechanism behind their algaecidal action is the same as their herbicidal effect: the inhibition of photosynthesis at Photosystem II. researchgate.net
The high toxicity of compounds like Diuron to algae makes them effective for this purpose. researchgate.netscirp.org However, this efficacy also raises environmental concerns. Runoff from agricultural areas where these herbicides are used can lead to the contamination of water bodies. nih.gov The presence of these compounds in aquatic ecosystems can have detrimental effects on non-target aquatic plants and algae, which form the base of the aquatic food web. researchgate.net
Studies have demonstrated that phenylurea herbicides can inhibit the growth and photosynthetic efficiency of various aquatic primary producers, including phytoplankton, periphyton, and seaweeds. researchgate.net The sensitivity of different algal species to these compounds can vary. For instance, some research has shown that certain concentrations of algaecides can significantly inhibit the growth of cyanobacteria (blue-green algae) while having less impact on eukaryotic algae. scispace.com
Mechanisms of Agrochemical Resistance and Mitigation Strategies
The continuous and widespread use of herbicides with the same mode of action, such as phenylurea compounds, has led to the evolution of herbicide-resistant weed populations. phytojournal.com This resistance poses a significant challenge to sustainable agriculture. croplife.org.au
Mechanisms of Resistance:
Two primary mechanisms of resistance to PSII inhibitors like this compound have been identified:
Target-Site Resistance: This involves a mutation in the gene (psbA) that codes for the D1 protein, the binding site of the herbicide in Photosystem II. unl.edu This mutation alters the shape of the binding site, preventing the herbicide from effectively binding and inhibiting electron transport. unl.edu This type of resistance is often maternally inherited as it is encoded by chloroplast DNA. unl.edu
Non-Target-Site Resistance (Metabolic Resistance): This mechanism involves the plant's ability to detoxify the herbicide before it can reach its target site. tandfonline.com This is often achieved through enhanced activity of metabolic enzymes, such as cytochrome P450 monooxygenases, which can break down the herbicide into less toxic compounds. tandfonline.comresearchgate.net
Mitigation Strategies:
To delay the evolution and manage the spread of herbicide resistance, a multi-faceted approach known as Integrated Weed Management (IWM) is recommended. phytojournal.comcroplife.org.au Key strategies include:
Herbicide Rotation and Mixtures: Rotating herbicides with different modes of action and using tank mixtures of herbicides with multiple modes of action are crucial strategies. croplife.org.aupesticidestewardship.orgfbn.com This reduces the selection pressure for resistance to any single herbicide class.
Crop Rotation: Diversifying crop rotations allows for the use of different herbicides and cultivation practices, disrupting the life cycle of resistant weeds. phytojournal.comfbn.com
Cultural Practices: Implementing non-chemical weed control methods such as tillage, adjusting planting times, using competitive crop varieties, and managing weed seed banks can reduce reliance on herbicides. phytojournal.comcroplife.org.au
Preventing Seed Spread: It is vital to prevent resistant weeds from producing seeds and to clean equipment to avoid spreading seeds to other fields. pesticidestewardship.org
Monitoring and Early Detection: Regularly scouting fields to identify and manage resistant weed patches before they spread is essential. croplife.org.au
Environmental and Metabolic Fate Studies of Dichlorophenyl Urea Compounds
Microbial Degradation Pathways in Soil and Aquatic Environments
The primary mechanism for the dissipation of diuron (B1670789), a related dichlorophenyl urea (B33335) compound, from both soil and aquatic environments is microbial degradation. canada.ca In well-oxygenated soils, the degradation process is believed to proceed through successive demethylation of the urea group, followed by hydrolysis to form a chlorinated aniline (B41778). canada.ca The rate of degradation can be influenced by factors such as the concentration of the compound, temperature, and soil type. canada.ca
Identification of Degrading Microorganisms (e.g., Bacteria, Fungi)
A variety of microorganisms, including bacteria and fungi, have been identified as capable of degrading dichlorophenyl urea compounds. nih.gov These microorganisms can utilize these compounds as a sole source of carbon. nih.gov
Bacteria: Several bacterial genera have been isolated and shown to degrade these compounds. These include:
Achromobacter xylosoxidans researchgate.net
Acinetobacter scielo.br
Arthrobacter nih.govfrontiersin.org
Bacillus nih.govfrontiersin.org
Bacillus cereus nih.gov
Burkholderia nih.govfrontiersin.org
Micrococcus nih.gov
Ochrobactrum anthropi nih.gov
Pseudomonas nih.govfrontiersin.orgresearchgate.net
Stenotrophomonas nih.govfrontiersin.org
Stenotrophomonas acidaminiphila nih.gov
Vagococcus nih.gov
Variovorax nih.govfrontiersin.org
Notably, Variovorax sp. SRS16 was the first bacterial strain identified that could mineralize diuron. nih.govfrontiersin.org Some bacterial strains, like Achromobacter xylosoxidans SL-6, have demonstrated the ability to not only degrade diuron but also to alleviate the oxidative stress caused by the compound. researchgate.net While many bacterial isolates can degrade the parent compound, they often produce metabolites that they cannot mineralize completely. researchgate.netasm.org
Fungi: Fungi, particularly white-rot fungi, have also been extensively studied for their ability to degrade dichlorophenyl urea compounds. frontiersin.org Identified fungal genera include:
Aspergillus nih.govfrontiersin.org
Cunninghamella nih.govfrontiersin.org
Mortierella nih.govfrontiersin.orgku.dk
Neurospora nih.govfrontiersin.org
Pluteus nih.govfrontiersin.org
Pycnoporus nih.govfrontiersin.org
Trametes nih.govfrontiersin.org
Trametes versicolor asm.orgjeeng.net
Fungal degradation can lead to the formation of demethylated products. Some white-rot fungi are advantageous as they degrade the parent compound to metabolites without accumulating the more toxic 3,4-dichloroaniline (B118046) (DCA). frontiersin.org Studies have shown that the ability to degrade these compounds can be linked to the phylogenetic relationship between fungal strains. ku.dk
Table 1: Examples of Microorganisms Involved in Dichlorophenyl Urea Degradation
| Microorganism Type | Genus/Species | Key Findings | References |
|---|---|---|---|
| Bacteria | Achromobacter xylosoxidans SL-6 | Degrades diuron through urea bridge cleavage, dehalogenation, deamination, and ring opening. | researchgate.net |
| Bacteria | Arthrobacter sp. | Capable of degrading diuron. | nih.govfrontiersin.orgasm.org |
| Bacteria | Ochrobactrum anthropi CD3 | Can completely remove diuron and other phenylurea herbicides from aqueous solutions. | nih.gov |
| Bacteria | Variovorax sp. SRS16 | First known bacterial strain capable of mineralizing diuron. | nih.govfrontiersin.org |
| Fungi | Mortierella sp. | Degrades diuron, with degradation rates influenced by nutrient availability. | ku.dk |
| Fungi | Trametes versicolor | Degrades diuron to metabolites without accumulating 3,4-DCA. | frontiersin.orgasm.org |
Biochemical Mechanisms and Enzyme Systems (e.g., Hydrolases)
The microbial degradation of dichlorophenyl urea compounds involves several key enzymatic processes, including hydroxylation, demethylation, dechlorination, and oxidation. frontiersin.org A variety of enzymes are implicated in these transformations.
Key Enzyme Systems:
Hydrolases and Esterases: These enzymes are crucial for the breakdown of the amide bond in the urea structure. frontiersin.orgacs.org The hydrolysis of the urea bridge is a common step in the degradation pathway. researchgate.net Urease, a type of hydrolase, catalyzes the hydrolysis of urea. nih.govresearchgate.net Phenylamide acylamidase is another hydrolase involved in the degradation of phenylamide herbicides. asm.org
Demethylases: N-demethylation is a primary step in the degradation of diuron, leading to the formation of metabolites. nih.gov
Cytochrome P450 Monooxygenases: This large family of enzymes plays a significant role in the metabolism of xenobiotics. acs.org They are involved in N-dealkylation from the amine group. researchgate.net In some bacteria, a demethylase associated with cytochrome P450 has been detected. nih.gov Fungi also utilize intracellular cytochrome P450 monooxygenases for degradation. frontiersin.org
Laccases and Lignin Peroxidases: These extracellular ligninolytic enzymes, particularly in white-rot fungi, are important for the degradation process. frontiersin.org
The degradation pathway often begins with one or two N-demethylations of the urea group, followed by the hydrolysis of the amide bond. nih.gov Some microbial strains can directly transform the parent compound to its metabolites without the formation of other intermediates. nih.gov
Metabolite Formation and Transformation in Biological Systems
The breakdown of dichlorophenyl urea compounds in biological systems results in the formation of several key metabolites. The most common degradation pathway under aerobic conditions involves sequential demethylation followed by hydrolysis. canada.ca
The primary metabolites formed from the degradation of the related compound diuron are:
N-(3,4-dichlorophenyl)-N-methylurea (DCPMU) : This is the product of the first N-demethylation step. canada.caebi.ac.uk
1-(3,4-dichlorophenyl)urea (B109879) (DCPU) : Formed after the second demethylation. canada.ca
3,4-dichloroaniline (DCA) : Produced by the hydrolysis of the urea group and is often the major metabolite detected. researchgate.netnih.gov
Under anaerobic conditions, a different degradation pathway can occur, leading to the formation of a dechlorinated metabolite, N-(3-chlorophenyl)-N-methylurea (CPMU) . Another study reported that 1-(3,4-dichlorophenyl)-3-methylurea was the main anaerobic degradation product. canada.ca
In some cases, further transformation of these primary metabolites can occur. For instance, the biodegradation of 3,4-DCA can proceed via dechlorination to form 4-chloroaniline (4-CA) and aniline , which then undergoes deamination to produce catechol before subsequent ring cleavage. nih.gov One study identified a previously unknown metabolite suggested to be 1-(3,4-dichlorophenyl)-3-methylideneurea . ku.dkscispace.com
It is important to note that some of these metabolites can be more toxic than the parent compound. asm.org For example, DCPMU and DCPU have been shown to have a higher toxicity than diuron in some bioassays.
Table 2: Major Metabolites of Dichlorophenyl Urea Compounds
| Metabolite | Formation Pathway | Environment | References |
|---|---|---|---|
| N-(3,4-dichlorophenyl)-N-methylurea (DCPMU) | First N-demethylation of diuron | Aerobic | canada.caebi.ac.uk |
| 1-(3,4-dichlorophenyl)urea (DCPU) | Second N-demethylation of diuron | Aerobic | canada.ca |
| 3,4-dichloroaniline (DCA) | Hydrolysis of the urea group | Aerobic | researchgate.netnih.gov |
| N-(3-chlorophenyl)-N-methylurea (CPMU) | Reductive dechlorination | Anaerobic | |
| 1-(3,4-dichlorophenyl)-3-methylideneurea | Fungal degradation | - | ku.dkscispace.com |
| 4-chloroaniline (4-CA) | Dechlorination of 3,4-DCA | Aerobic | nih.gov |
| Aniline | Dechlorination of 3,4-DCA | Aerobic | nih.gov |
Environmental Persistence and Bioremediation Strategies
Dichlorophenyl urea compounds can be persistent in the environment. For example, the half-life of diuron in soil can range from 14 to 372 days under aerobic conditions. nih.gov In a dark aquatic environment, the half-life was reported to be as long as 499 days, indicating very slow natural degradation rates. nih.gov This persistence leads to their frequent detection in water, soil, and sediments. nih.gov
Due to their persistence and potential toxicity, research has focused on bioremediation strategies to remove these compounds from contaminated environments. nih.gov Bioremediation is considered an effective and eco-friendly approach as it often avoids the formation of harmful intermediate metabolites. nih.govfrontiersin.org
Bioremediation Approaches:
Bioaugmentation: This strategy involves the introduction of specific microorganisms with known degradative capabilities to a contaminated site. frontiersin.org This is considered an efficient way to clean up polluted areas. frontiersin.org For instance, the inoculation of soil with Ochrobactrum anthropi CD3 has been shown to drastically reduce the toxicity of diuron-contaminated soil. nih.gov
Biostimulation: This approach aims to stimulate the activity of the indigenous microbial populations capable of degrading the contaminant. This can be achieved by adding nutrients or other amendments to the environment. nih.gov
Microbial Consortia: Using a combination of different microbial strains (e.g., fungal-bacterial consortia) can be more effective than using single strains. researchgate.net This is because different microorganisms may carry out different steps in the degradation pathway, leading to more complete mineralization of the compound. researchgate.netresearchgate.net Fungal-bacterial consortia have been shown to enhance degradation in unsaturated systems, which could be a promising application for soil bioremediation. ku.dkresearchgate.net
Research has demonstrated that these bioremediation techniques can significantly enhance the degradation of dichlorophenyl urea compounds in both soil and water. frontiersin.orgnih.gov
Advanced Analytical Techniques for Detection and Quantification of 1 2,4 Dichlorophenyl Urea and Its Metabolites
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the separation and analysis of phenylurea herbicides and their degradation products. nih.govresearchgate.net Its versatility allows for coupling with various detectors to achieve the desired sensitivity and selectivity. Methods typically involve a reversed-phase column, such as a C18 column, with a mobile phase gradient of acetonitrile (B52724) and water. nih.govresearchgate.net
HPLC coupled with a Diode Array Detector (DAD) is a robust method for the quantification of phenylurea compounds. nih.govnih.gov The DAD detector measures absorbance across a range of wavelengths, allowing for the simultaneous monitoring of multiple compounds and providing spectral information that can aid in peak identification. For phenylurea herbicides, monitoring at a wavelength of approximately 245 nm is common. nih.gov This method has demonstrated linearity over several orders of magnitude with instrumental detection limits in the low mg/L range. nih.gov When applied to environmental water samples after a concentration step, method detection limits can reach the nanogram-per-liter (ng/L), or parts-per-trillion, level. nih.gov
The following table summarizes typical conditions used in HPLC-DAD analysis for phenylurea compounds.
| Parameter | Condition | Source |
| Column | C18 Reversed-Phase (e.g., ReproSil 100 C18, 5 µm, 250x3 mm) | lgcstandards.com |
| Mobile Phase | Acetonitrile/Water Gradient | nih.govresearchgate.net |
| Flow Rate | ~1.0 mL/min | lgcstandards.com |
| Detection | Diode Array Detector (DAD) at ~245 nm | nih.gov |
| Instrument Detection Limit | ~0.01 mg/L | nih.gov |
| Method Detection Limit (in water) | 4 to 40 ng/L | nih.gov |
Postcolumn Photolysis and Derivatization (PPD) Detection
To enhance the sensitivity and specificity of detection, a postcolumn photolysis and derivatization (PPD) system can be employed with HPLC. nih.govresearchgate.net This technique is particularly useful for differentiating target analytes from matrix interferences. In this setup, after the analytes elute from the HPLC column, they are exposed to UV light in a photolysis reactor. nih.govresearchgate.net This process converts the phenylurea compounds into their corresponding monoalkylamines. nih.govresearchgate.net These amines are then reacted with a derivatizing agent, such as o-phthalaldehyde (B127526) (OPA) and 2-mercaptoethanol, to form highly fluorescent isoindole derivatives. nih.govresearchgate.net These derivatives are subsequently measured by a fluorescence detector. While PPD detection is highly specific, it may lead to a minor decrease in chromatographic efficiency and can have higher method detection limits compared to DAD under certain conditions. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
For ultra-trace analysis, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govoup.com This technique offers unparalleled sensitivity and selectivity, allowing for the confident identification and quantification of compounds at part-per-trillion levels in complex samples. nih.gov LC-MS/MS analysis involves the separation of compounds by LC, followed by ionization (e.g., atmospheric pressure chemical ionization or electrospray ionization) and detection by a mass spectrometer. nih.govnih.gov The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each target analyte, drastically reducing background noise and matrix effects.
This approach has been successfully used for the simultaneous determination of various antifouling pesticides and their byproducts, including 1-(3,4-dichlorophenyl)urea (B109879), in seawater. nih.gov It has also been applied to measure metabolites of phenylurea herbicides in human urine, with limits of detection ranging from 0.125 to 1 ng/mL. oup.com To facilitate method development, comprehensive libraries containing optimized MRM transitions for hundreds of pesticides are available, which can significantly accelerate the setup of analytical methods. shimadzu.com
The table below highlights the performance of LC-MS/MS for the analysis of phenylurea metabolites.
| Matrix | Analytes | Technique | Limit of Detection (LOD) | Source |
| Seawater | Diuron (B1670789) and its byproducts | HPLC-APCI-MS | Part-per-trillion (ng/L) level | nih.gov |
| Human Urine | Dichlorophenyl urea (B33335), Dichlorophenylmethyl urea | HPLC-MS/MS | 0.125 to 1 ng/mL | oup.com |
Sample Preparation Techniques for Complex Matrices
Effective sample preparation is a critical step to isolate and concentrate target analytes like 1-(2,4-dichlorophenyl)urea from complex matrices such as water, soil, and sediment, thereby removing interfering substances.
Solid-Phase Extraction (SPE) is a widely used cleanup and pre-concentration technique for liquid samples. nih.govnih.gov For phenylurea compounds in water, C18 or polymeric cartridges are commonly employed. nih.govnih.govakjournals.com The general protocol involves conditioning the cartridge with a solvent like methanol (B129727), passing the water sample through the sorbent, washing away interferences, and finally eluting the retained analytes with a small volume of an organic solvent. nih.govakjournals.com
The following table summarizes key parameters of SPE protocols for phenylurea compounds.
| Parameter | Detail | Source |
| Sorbent Material | C18, Polymeric (LiChrolut EN, Isolute ENV+), Graphitized Carbon Black (ENVI-Carb) | nih.govnih.govakjournals.com |
| Sample Type | Natural Waters (River, Lake, Sea), Drinking Water | nih.govakjournals.com |
| Elution Solvents | Dichloromethane-acetone mixtures, Methanol | nih.govakjournals.com |
| Analyte Recovery | 71.6% to 96% | nih.govnih.gov |
Ultrasonic Extraction from Environmental Sediments
For solid samples like environmental sediments, ultrasonic-assisted extraction is an effective method for recovering phenylurea compounds. nih.govresearchgate.net This technique uses high-frequency sound waves to agitate the sample in a solvent, facilitating the transfer of analytes from the solid matrix into the liquid phase. nih.gov Methanol is a commonly used solvent for this purpose. researchgate.net
Emerging Research Frontiers and Future Perspectives for 1 2,4 Dichlorophenyl Urea
Development of Novel Therapeutic Agents
The structural motif of 1-(2,4-dichlorophenyl)urea is proving to be a versatile scaffold for the design of new therapeutic agents, with research demonstrating its potential in treating a range of diseases.
Urea (B33335) derivatives, in general, have a long history in drug discovery, with the urea functional group being a key component in numerous clinically approved drugs. This is attributed to its ability to form stable hydrogen bonds with biological targets. The this compound backbone is being explored for its potential in developing new drugs with various therapeutic applications.
Recent studies have highlighted the antimicrobial and anticancer properties of novel urea derivatives. For instance, a series of new urea compounds containing aryl moieties were synthesized and screened for their antimicrobial activity against several bacterial and fungal strains. nih.gov One particular derivative, 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea, showed significant and selective inhibition of Acinetobacter baumannii. nih.gov This suggests that the lipophilic adamantane (B196018) moiety, when combined with the dichlorophenylurea structure, could be a promising lead for developing new antibiotics against this often multi-drug-resistant pathogen. nih.gov
In the realm of cancer research, scientists are investigating the antiproliferative activity of this compound derivatives. The general structure of N-phenyl-N'-(2-chloroethyl)ureas has been shown to possess anticancer properties, primarily by acting as tubulin polymerization inhibitors. researchgate.netacs.org Furthermore, heterocyclic urea derivatives are being studied for their ability to inhibit key enzymes involved in tumor growth, such as receptor tyrosine kinases and raf kinases. researchgate.net For example, a new series of pyrazinyl–aryl urea derivatives were synthesized and evaluated for their ability to induce cell death in human bladder cancer cells, with one compound showing potent activity. nih.gov
The following table summarizes some of the therapeutic applications being explored for this compound derivatives:
| Therapeutic Area | Target | Example Derivative Class | Key Findings |
| Antimicrobial | Acinetobacter baumannii | Adamantyl urea adducts | Selective and outstanding inhibition. nih.gov |
| Anticancer | Tubulin, Receptor Tyrosine Kinases | N-phenyl-N'-(2-chloroethyl)ureas, Pyrazinyl–aryl ureas | Inhibition of cancer cell proliferation and induction of apoptosis. researchgate.netnih.gov |
| Anticancer | VEGFR-2 Kinase | Biphenyl urea derivatives | Some derivatives showed promising activity against cancer cell lines. thieme-connect.com |
| Anticancer | IGF1R | Ureido-substituted 4-phenylthiazole (B157171) derivatives | Potent antiproliferative properties. mdpi.com |
Innovations in Sustainable Agrochemical Development
While this compound itself has been a widely used herbicide, research is now focused on developing more sustainable agrochemical solutions inspired by its structure. The goal is to create new compounds that are effective against target pests while having a reduced environmental impact and improved safety profile.
Innovations in this area include the development of biodegradable herbicides. The phenylurea structure is being modified to enhance its degradation in the environment, reducing persistence in soil and water. researchgate.net Researchers are exploring how changes to the chemical structure, such as the type and position of substituents on the phenyl ring and the urea nitrogen atoms, can influence biodegradability. mdpi.com
Furthermore, there is a drive towards creating more targeted and efficient agrochemicals. This involves designing molecules that are highly active against specific weeds or pests at lower application rates, thereby minimizing off-target effects. researchgate.net The agrochemical industry is investing in new formulation technologies, such as nano-formulations and controlled-release systems, to improve the delivery and efficacy of active ingredients. agribusinessglobal.comresearchgate.net These advanced formulations can help to reduce the total amount of herbicide needed and limit its environmental footprint. agribusinessglobal.com
The development of new agrochemicals is also benefiting from a deeper understanding of the biochemical targets of herbicides. researchgate.net By identifying novel molecular targets in weeds, researchers can design new herbicides with different modes of action, which is crucial for managing the growing problem of herbicide resistance.
Advanced Computational Modeling for Drug Discovery and Design
Computational tools are revolutionizing the process of drug discovery and are being increasingly applied to the design of novel compounds based on the this compound scaffold. nih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are accelerating the identification and optimization of lead compounds. nih.govnih.gov
QSAR studies help to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govresearchgate.net By analyzing a series of related compounds, researchers can identify the key structural features that are important for a desired therapeutic effect. nih.gov This information can then be used to predict the activity of new, unsynthesized molecules, allowing scientists to prioritize which compounds to synthesize and test. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific biological target, such as an enzyme or a receptor. nih.govresearchgate.net This allows researchers to visualize how a compound interacts with its target at the molecular level and to design modifications that can improve its binding affinity and selectivity. nih.gov For example, molecular docking studies have been used to investigate how derivatives of this compound bind to the active site of enzymes like VEGFR-2, which is a target for anticancer drugs. thieme-connect.com
These computational approaches are not only speeding up the drug discovery process but are also helping to reduce the costs associated with research and development. nih.gov By providing valuable insights into the structure-activity relationships of this compound derivatives, computational modeling is a key driver of innovation in this field.
Environmental Remediation Technologies
The widespread use of the herbicide diuron (B1670789), which is 3-(3,4-dichlorophenyl)-1,1-dimethylurea, has led to its presence in various environmental compartments, prompting research into effective remediation technologies. dntb.gov.uanih.gov While this compound is a distinct compound, the research into diuron remediation is highly relevant due to their structural similarities and the fact that diuron can degrade into related phenylurea compounds. nih.govsci-hub.se
Bioremediation has emerged as a promising and eco-friendly approach for cleaning up environments contaminated with phenylurea herbicides. dntb.gov.ua This process utilizes microorganisms, such as bacteria and fungi, that can break down these compounds into less harmful substances. dntb.gov.uafrontiersin.org Several microbial species have been identified that can degrade diuron, often using it as a source of carbon. dntb.gov.uafrontiersin.org The degradation pathways typically involve enzymatic processes like hydroxylation, demethylation, and dechlorination. nih.govfrontiersin.org However, a significant challenge is that some degradation products, such as 3,4-dichloroaniline (B118046), can be more toxic than the parent compound. nih.govsci-hub.se Therefore, a key goal of bioremediation research is to identify and utilize microorganisms that can completely mineralize the herbicide without accumulating toxic intermediates. sci-hub.se
Advanced Oxidation Processes (AOPs) represent another important class of remediation technologies for removing phenylurea compounds from water. scispace.comiwaponline.comnih.gov AOPs generate highly reactive hydroxyl radicals that can effectively degrade a wide range of organic pollutants. nih.govkirj.eemdpi.com These processes include techniques such as ozonation, UV/H₂O₂, and Fenton reactions. kirj.eemdpi.com Studies have shown that AOPs can achieve high removal efficiencies for diuron and its degradation products. mdpi.com However, the effectiveness of these technologies can be influenced by factors such as water chemistry and the presence of other organic matter. kirj.ee
The following table provides an overview of different remediation strategies for phenylurea herbicides:
| Remediation Technology | Description | Key Findings & Challenges |
| Bioremediation | Use of microorganisms (bacteria, fungi) to degrade pollutants. dntb.gov.uafrontiersin.org | Cost-effective and eco-friendly. nih.gov Challenge: Potential for accumulation of toxic metabolites like 3,4-dichloroaniline. nih.govsci-hub.se |
| Advanced Oxidation Processes (AOPs) | Generation of highly reactive hydroxyl radicals to break down pollutants. nih.govkirj.ee | High degradation efficiency for a broad range of organic compounds. mdpi.com Challenge: Can be energy-intensive and influenced by water matrix. kirj.ee |
| Bioaugmentation | Introduction of specific pollutant-degrading microorganisms to a contaminated site. mdpi.comfrontiersin.org | Can enhance the degradation rate of target compounds. mdpi.com Challenge: Survival and activity of introduced microbes in the new environment. frontiersin.org |
| Phytoremediation | Use of plants to remove, contain, or degrade contaminants in soil and water. | A green and sustainable approach. Challenge: Slow process and limited to the root zone of the plants. |
Q & A
Q. What analytical methods are recommended for detecting 1-(2,4-dichlorophenyl)urea in biological samples?
Methodological Answer: this compound can be detected in blood or urine as a metabolite of organophosphates like chlorfenvinphos. For biological matrices:
- Urine Analysis : Use liquid chromatography-mass spectrometry (LC-MS) to identify polar metabolites, including this compound, which indicate recent exposure .
- Blood Analysis : Employ gas chromatography (GC) coupled with flame photometric detection (FPD) to trace parent compounds and their degradation products. Metabolite quantification should account for rapid biotransformation and excretion kinetics .
Q. How can researchers synthesize this compound in the laboratory?
Methodological Answer: Synthesis typically involves a nucleophilic substitution reaction:
React 2,4-dichloroaniline with phosgene or a phosgene equivalent (e.g., triphosgene) to form the corresponding isocyanate intermediate.
Treat the isocyanate with ammonia or an amine under anhydrous conditions.
Purify via recrystallization using ethanol or acetonitrile. Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization .
Q. What environmental monitoring strategies are effective for detecting this compound in aquatic systems?
Methodological Answer: Passive sampling devices like Polar Organic Chemical Integrative Samplers (POCIS) are optimal for trace-level detection in water. Post-sampling:
- Extract analytes using solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges.
- Analyze via ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry (MS/MS) for high sensitivity. Validate with deuterated internal standards to correct matrix effects .
Advanced Research Questions
Q. How does the metabolic pathway of chlorfenvinphos influence the formation of this compound in mammals?
Methodological Answer: Chlorfenvinphos undergoes oxidative desulfuration via cytochrome P450 enzymes, producing toxic intermediates that hydrolyze into non-toxic metabolites like this compound. Key steps:
- In Vitro Studies : Incubate chlorfenvinphos with liver microsomes (e.g., rat S9 fraction) and monitor metabolite formation using LC-MS.
- Kinetic Analysis : Calculate metabolic rates under varying pH and temperature conditions to model in vivo detoxification pathways .
Q. What structural modifications enhance the stability of this compound derivatives under UV exposure?
Methodological Answer: To improve photostability:
- Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) at the para position of the phenyl ring to reduce electron density and slow photodegradation.
- Test stability using accelerated UV irradiation experiments (e.g., 254 nm, 24 h) and analyze degradation products via high-resolution mass spectrometry (HRMS). Compare half-lives of modified vs. parent compounds .
Q. How do substituents on the urea moiety affect the herbicidal activity of this compound analogs?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- Alkyl Substituents : Methyl or ethyl groups on the urea nitrogen increase lipophilicity, enhancing membrane permeability in plants.
- Aromatic Substituents : Electron-deficient aryl groups (e.g., 3,4-dichlorophenyl) improve binding to photosystem II inhibitors.
- Assay Design : Evaluate herbicidal efficacy using Arabidopsis thaliana or Lemna minor bioassays, quantifying chlorophyll inhibition and growth retardation .
Q. What computational methods predict the environmental persistence of this compound and its analogs?
Methodological Answer: Use quantitative structure-property relationship (QSPR) models:
- Software Tools : EPI Suite or TEST to estimate biodegradation half-lives and soil adsorption coefficients (Koc).
- Descriptors : Include molecular weight, topological polar surface area (TPSA), and octanol-water partition coefficients (LogP). Validate predictions with OECD 307 guideline soil degradation studies .
Q. How does pH influence the hydrolysis kinetics of this compound in aqueous systems?
Methodological Answer:
- Acidic Conditions (pH < 4) : Protonation of the urea group accelerates hydrolysis to 2,4-dichloroaniline and CO₂.
- Alkaline Conditions (pH > 9) : Hydroxide ions attack the carbonyl carbon, forming dichlorophenylamine and carbonate ions.
- Experimental Setup : Conduct kinetic studies in buffered solutions (pH 3–10) at 25°C, monitoring degradation via UV-Vis spectroscopy at 245 nm .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
